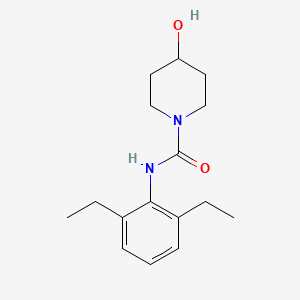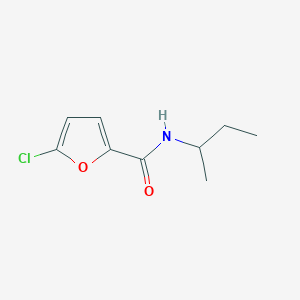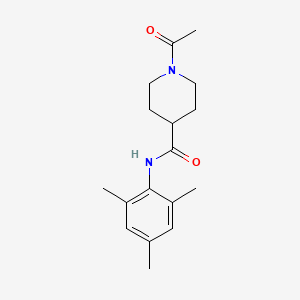![molecular formula C18H17ClN4O2 B7513496 2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513496.png)
2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields, including medicine and agriculture.
Mécanisme D'action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide involves the inhibition of specific enzymes and receptors. In cancer cells, this compound inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In bacteria and fungi, this compound inhibits the activity of ergosterol biosynthesis enzymes, which are essential for cell membrane synthesis. In weeds, this compound inhibits the activity of acetolactate synthase, an enzyme that is essential for branched-chain amino acid synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide vary depending on the target organism. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In bacteria and fungi, this compound disrupts cell membrane integrity, leading to cell death. In weeds, this compound inhibits amino acid synthesis, leading to growth inhibition and eventual death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide in lab experiments include its specificity and potency. This compound has been shown to selectively target specific enzymes and receptors, making it a valuable tool for studying their function. Additionally, this compound has been shown to be highly potent, allowing for the use of lower concentrations in experiments.
The limitations of using 2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide in lab experiments include its potential toxicity and off-target effects. This compound has been shown to be toxic to certain cells and organisms, and its off-target effects may lead to unintended consequences in experiments.
Orientations Futures
There are several future directions for the study of 2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide. One direction is the development of more potent and selective analogs of this compound for use in medicine and agriculture. Another direction is the study of the pharmacokinetics and pharmacodynamics of this compound in various organisms. Additionally, the use of this compound in combination with other drugs or compounds may lead to synergistic effects and improved efficacy.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide involves several steps. The first step is the synthesis of 4-chloro-2-methylphenol, which is achieved by reacting 4-chlorophenol with acetone in the presence of a catalyst. The second step involves the synthesis of 6-imidazol-1-ylpyridin-3-amine, which is achieved by reacting 3-chloropyridine with imidazole in the presence of a reducing agent. The final step involves the coupling of 4-chloro-2-methylphenol and 6-imidazol-1-ylpyridin-3-amine in the presence of an activating agent and an amide coupling reagent to form 2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide.
Applications De Recherche Scientifique
2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide has been widely studied for its potential applications in various fields. In medicine, this compound has been shown to have anticancer properties by inhibiting the growth of cancer cells. Additionally, it has been shown to have antimicrobial properties by inhibiting the growth of bacteria and fungi. In agriculture, this compound has been shown to have herbicidal properties by inhibiting the growth of weeds.
Propriétés
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c1-13-8-15(19)3-4-16(13)25-11-18(24)22-10-14-2-5-17(21-9-14)23-7-6-20-12-23/h2-9,12H,10-11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODUPRBTEUXAAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NCC2=CN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(3,4-dimethylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513444.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenyltriazole-4-carboxamide](/img/structure/B7513446.png)
![3-cyclohexyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7513449.png)
![2-(2,3-Dihydroindol-1-ylmethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7513456.png)




